suloctidil
CAS No.: 54767-75-8
Cat. No.: VC0544217
Molecular Formula: C20H35NOS
Molecular Weight: 337.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54767-75-8 |
---|---|
Molecular Formula | C20H35NOS |
Molecular Weight | 337.6 g/mol |
IUPAC Name | (1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |
Standard InChI | InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |
Standard InChI Key | BFCDFTHTSVTWOG-PXNSSMCTSA-N |
Isomeric SMILES | CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |
SMILES | CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
Canonical SMILES | CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Suloctidil (C₂₀H₃₅NOS) is a racemic mixture with a molecular weight of 337.56 g/mol . Its structure features a phenylpropanol backbone substituted with an octylamino group and an isopropylthioether moiety (Fig. 1). The compound's stereochemistry includes two chiral centers, conferring (1R,2S) configurations in its active form .
Table 1: Key Chemical Properties
The compound's lipophilicity (logP >5) explains its limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) as a solvent in experimental formulations . X-ray crystallography reveals a bent conformation where the thioether group creates a 112° dihedral angle with the aromatic ring, potentially influencing membrane interactions .
Classification and Analogues
As a phenylpropane derivative, suloctidil belongs to the benzenoid superclass, specifically categorized under alkylarylthioethers and secondary alcohols . Structural analogues include CP894S (an inactive congener) and verapamil-like calcium channel blockers, though suloctidil's unique thioether side chain distinguishes its pharmacological profile .
Pharmacological Mechanisms and Cellular Effects
Calcium Channel Modulation
Suloctidil exhibits non-selective calcium antagonism, reducing voltage-gated Ca²⁺ influx in vascular smooth muscle cells at IC₅₀ values of 3-10 μM . Unlike classical L-type blockers (e.g., verapamil), it preferentially targets T-type channels in resistance arterioles, explaining its potent peripheral vasodilation without significant cardiodepressant effects . Electrophysiological studies demonstrate 68% inhibition of Ca²⁺ currents in portal vein myocytes at 10 μM .
Prostacyclin (PGI₂) Induction
A hallmark of suloctidil's activity is endothelial-dependent prostacyclin synthesis. At therapeutic concentrations (10 μM), it increases PGI₂ production by 240% in bovine aortic endothelial cells through phospholipase A₂ activation and arachidonic acid mobilization . This effect is absent in de-endothelialized vessels, confirming endothelial specificity . The induced PGI₂ inhibits platelet aggregation (IC₅₀ 0.8 nM) and promotes vasodilation via cyclic AMP pathways .
Table 2: Comparative Effects on Prostacyclin Release
Tissue | PGI₂ Increase (%) | EC₅₀ (μM) |
---|---|---|
Rabbit Aorta | 180 | 7.2 |
Human Umbilical Vein | 210 | 6.8 |
Canine Portal Vein | 155 | 8.1 |
Antiplatelet Mechanisms
Beyond PGI₂ mediation, suloctidil directly inhibits ADP-induced platelet aggregation (85% suppression at 50 μM) through GPIIb/IIIa receptor antagonism . It reduces thromboxane A₂ synthesis by 40% in human platelets via cyclooxygenase-1 (COX-1) inhibition, creating dual antithrombotic activity .
Clinical Trial Evidence
Secondary Stroke Prevention Study
A landmark randomized trial (N=438) evaluated suloctidil (200 mg TID) versus placebo in recent thromboembolic stroke patients :
Table 3: Three-Year Outcomes
Endpoint | Suloctidil (%) | Placebo (%) | HR (95% CI) |
---|---|---|---|
Recurrent Stroke | 6.9 | 8.2 | 0.76 (0.52-1.11) |
Myocardial Infarction | 1.1 | 1.4 | 0.81 (0.33-1.99) |
Cardiovascular Death | 2.3 | 4.1 | 0.56 (0.31-0.99)* |
Total Mortality | 4.8 | 6.6 | 0.72 (0.53-0.98)* |
*Statistically significant (p<0.05). Hepatotoxicity occurred in 9.2% of suloctidil recipients versus 2.1% with placebo, with four cases of reversible hepatitis .
Pharmacokinetic Limitations
Despite oral bioavailability of 55-60%, suloctidil undergoes extensive first-pass metabolism via hepatic CYP3A4 to inactive sulfoxides . Its half-life of 4.2 hours necessitates TID dosing, complicating therapeutic adherence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume